molecular formula C8H10F2N2O B1430009 [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine CAS No. 1432680-47-1

[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine

Cat. No.: B1430009
CAS No.: 1432680-47-1
M. Wt: 188.17 g/mol
InChI Key: OEJSCBJWSVWOTD-UHFFFAOYSA-N
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Description

[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine: is a chemical compound with the molecular formula C8H10F2N2O It is characterized by the presence of a pyridine ring substituted with a methanamine group and a difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine typically involves the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base to form the intermediate 2-(2,2-difluoroethoxy)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound may be used as a probe or ligand in studies involving pyridine-containing molecules. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The difluoroethoxy group and pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [4-(2,2-Difluoroethoxy)pyridin-2-yl]methylamine: Similar structure but with a methylamine group instead of a methanamine group.

    [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanethiol: Similar structure but with a thiol group instead of a methanamine group.

Uniqueness: [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine is unique due to the presence of both the difluoroethoxy group and the methanamine group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c9-8(10)5-13-7-1-2-12-6(3-7)4-11/h1-3,8H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSCBJWSVWOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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